1-(2-Bromo-5-hydroxyphenyl)ethanone is a chemical compound with the CAS Number: 1127422-81-4 and a molecular weight of 215.05 . It appears as a yellow to brown solid .
1-(2-Bromo-5-hydroxyphenyl)ethanone can be used as a starting material to synthesize various derivatives. For example, it can be used to synthesize 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone . This compound is prepared by bromination of 5-chloro-2-hydroxy-acetophenone with cupric bromide in a refluxing chloroform-ethyl acetate mixture .
This compound is prepared by bromination of 2-hydroxy-3,5-diiodo-acetophenone in acetic acid at 70-80°, under light irradiation (84%) . The melting point of this compound is 150-151° .
This compound is prepared by bromination of 4-hydroxy-3,5-dinitro-acetophenone with cupric bromide in refluxing ethyl acetate (60%) . The melting point of this compound is 92-94° .
This compound is prepared by the action of bromine with 3,5-dibromo-2-hydroxy-acetophenone in refluxing acetic acid for 2.5 h (55%) . The melting point of this compound is 107-108° .
This compound is prepared by selective bromination of 3-chloro-4-hydroxy-acetophenone with dioxane dibromide in dioxane-ethyl ether mixture at room temperature (85%) .
1-(2-Bromo-5-hydroxyphenyl)ethanone is an organic compound with the molecular formula C₈H₇BrO₂. It is a brominated derivative of hydroxyacetophenone, characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring. This compound serves as a versatile intermediate in organic synthesis and has notable applications in various fields of scientific research and industry, particularly in the development of pharmaceuticals and agrochemicals.
There is no current information available on the specific mechanism of action of 1-(2-Bromo-5-hydroxyphenyl)ethanone.
Several methods exist for synthesizing 1-(2-Bromo-5-hydroxyphenyl)ethanone:
These methods yield varying efficiencies and purities, depending on the specific reaction conditions employed.
1-(2-Bromo-5-hydroxyphenyl)ethanone is utilized in various applications:
Interaction studies involving 1-(2-Bromo-5-hydroxyphenyl)ethanone have primarily focused on its role as a substrate or inhibitor for cytochrome P450 enzymes. These studies indicate that it can influence metabolic pathways, potentially altering the pharmacokinetics of co-administered drugs. Further research is required to fully understand its interactions with various biological targets and its implications for drug design and safety .
1-(2-Bromo-5-hydroxyphenyl)ethanone can be compared with several similar compounds, highlighting its unique reactivity and applications:
| Compound Name | Similarity Index | Notable Features |
|---|---|---|
| 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone | 0.95 | Additional bromine increases reactivity |
| 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone | 0.93 | Chlorine substitution alters chemical properties |
| 1-(5-Bromo-2-hydroxyphenyl)ethanone | 0.88 | Different position of hydroxyl group affects reactivity |
| 1-(3-Bromo-4-hydroxyphenyl)ethanone | 0.92 | Variations in substitution patterns influence activity |
| 1-(2-Bromo-6-hydroxyphenyl)ethanone | 0.88 | Hydroxyl group position impacts solubility |
These comparisons underscore the distinct characteristics of 1-(2-Bromo-5-hydroxyphenyl)ethanone, particularly its specific reactivity profile and potential applications in synthesis and medicinal chemistry .
The Fries rearrangement represents a fundamental approach for synthesizing hydroxylated aromatic ketones, including 1-(2-Bromo-5-hydroxyphenyl)ethanone [1]. This rearrangement reaction involves the transformation of phenolic esters into ortho- and para-hydroxyaryl ketones through catalysis with Lewis or Brønsted acids [2]. The reaction was first discovered by German chemist Karl Theophil Fries in the early 1900s when he reacted phenolic esters of acetic and chloroacetic acid with aluminum chloride, isolating a mixture of ortho- and para-acetyl and chloroacetyl phenols [1].
The mechanism of the Fries rearrangement begins with the coordination of a Lewis acid catalyst, typically aluminum chloride, to the carbonyl oxygen atom of the acyl group [3]. This coordination occurs preferentially at the carbonyl oxygen because it is more electron-rich than the phenolic oxygen atom and serves as a better Lewis base [4]. The interaction between the Lewis acid and carbonyl oxygen polarizes the bond between the acyl residue and the phenolic oxygen atom, resulting in the rearrangement of the aluminum chloride group to the phenolic oxygen [5].
This rearrangement generates a free acylium carbocation, which subsequently reacts with the aromatic ring through classical electrophilic aromatic substitution [6]. The orientation of the substitution reaction exhibits temperature dependence, with low reaction temperatures favoring para substitution and high temperatures promoting ortho product formation [3]. This temperature-dependent selectivity can be rationalized through thermodynamic versus kinetic reaction control, as the ortho product can form a more stable bidentate complex with the aluminum catalyst [3].
Table 1: Fries Rearrangement Catalysts and Reaction Conditions
| Catalyst | Type | Temperature Effect | Selectivity | Reaction Conditions |
|---|---|---|---|---|
| AlCl₃ | Lewis acid | Low temp favors para | Ortho/Para selective | 130°C, 2-8 hours |
| BF₃ | Lewis acid | Low temp favors para | Ortho/Para selective | Variable temperature |
| TiCl₄ | Lewis acid | Low temp favors para | Ortho/Para selective | Mild conditions |
| SnCl₄ | Lewis acid | Low temp favors para | Ortho/Para selective | Variable temperature |
| HF | Brønsted acid | Temperature dependent | Ortho/Para selective | Acidic conditions |
| PPA | Brønsted acid | Temperature dependent | Ortho/Para selective | High temperature |
The formation of the ortho product is also favored in non-polar solvents, while increasing solvent polarity enhances the ratio of the para product [3]. Alternative catalysts such as boron trifluoride, bismuth triflate, and strong protic acids like hydrogen fluoride and methanesulfonic acid can also be employed to avoid the use of corrosive and environmentally unfriendly traditional catalysts [5].
A related approach involves the photo-Fries rearrangement, which utilizes ultraviolet light to achieve similar transformations without requiring acid catalysts [1]. This photochemical variant involves light-irradiated phenolic esters being converted to the corresponding phenols through a series of photochemical processes [7]. The photo-Fries rearrangement has been demonstrated with various wavelengths, including 254 nanometers and 313 nanometers, with maximum conversions reaching approximately 27% to 45% depending on the specific conditions employed [7].
Bromination reactions constitute a critical pathway for introducing bromine substituents into aromatic acetophenone derivatives [8]. The electrophilic aromatic substitution mechanism for bromination involves the formation of a positively charged arenium intermediate through the attack of an electrophilic bromine species on the benzene ring [9]. For the bromination reaction to proceed efficiently with benzene derivatives, a catalyst such as iron(III) bromide is typically required to enhance the electrophilicity of molecular bromine by polarizing it to behave as a bromine cation [10].
The bromination of hydroxyacetophenones proceeds through alpha-bromination mechanisms when copper(II) bromide is employed as the brominating agent [11]. Research has demonstrated that the bromination of various hydroxyacetophenones, including 2-hydroxyacetophenone, 3-hydroxyacetophenone, and 4-hydroxyacetophenone, leads to omega-bromo-hydroxyacetophenones with high selectivity and good yields [11]. Notably, no nuclear bromination was observed under these conditions, indicating the selective nature of the alpha-bromination process [11].
The reaction proceeds via enol tautomerism, where the ketone forms an enol intermediate that serves as the active nucleophile in the bromination reaction [8]. The mechanism begins with protonation of the carbonyl oxygen by acid, which accelerates keto-enol tautomerism [8]. Subsequent deprotonation of the carbon-hydrogen bond on the alpha-carbon results in enol formation, followed by nucleophilic attack of the enol carbon on the electrophilic bromine, forming a new carbon-bromine bond [8].
Table 2: Substituent Effects on Bromination Reactivity
| Substrate | Electronic Effect | Yield with Pyridine HBr₃ (%) | Reactivity Order | Reaction Conditions |
|---|---|---|---|---|
| 4-Trifluoromethylacetophenone | Strong electron-withdrawing | 90 | 1 | 90°C, 3 hours |
| 4-Trifluoromethoxyacetophenone | Electron-withdrawing | 88 | 2 | 90°C, 3 hours |
| 4-Chloroacetophenone | Moderately electron-withdrawing | 85 | 3 | 90°C, 3 hours |
| 4-Bromoacetophenone | Moderately electron-withdrawing | 78 | 4 | 90°C, 3 hours |
| 4-Phenylacetophenone | Electron-donating | 70 | 5 | 90°C, 3 hours |
| 4-Iodoacetophenone | Weakly electron-withdrawing | 66 | 6 | 90°C, 3 hours |
Substituent effects play a crucial role in determining bromination yields and selectivity [12]. Electron-withdrawing substituents enhance the acidity of the alpha-hydrogen atoms, facilitating enol formation and increasing bromination rates [12]. Research has shown that 4-trifluoromethylacetophenone exhibits superior electron absorption ability and achieves the highest yield of 90% in alpha-bromination reactions [12]. Conversely, electron-donating substituents reduce the acidity of alpha-hydrogens, resulting in lower bromination yields [12].
The structural effects on bromination rates and selectivity have been extensively studied for alkylbenzenes and alkoxybenzenes in aqueous solution [13]. For bromination at the para position of alkylbenzenes, overall reactivity increases in the order tert-butyl < ethyl ≈ isopropyl, while for alkoxybenzenes, reactivity increases from tert-butoxy < ethoxy < isopropoxy [13]. These observations indicate that unfavorable steric effects can attenuate the favorable electronic effects imparted by substituents [13].
N-Bromosuccinimide represents a versatile and widely employed brominating reagent for acetophenone derivatives [8]. Unlike molecular bromine, N-Bromosuccinimide serves as a source of bromine radicals and can be used for both radical and electrophilic bromination reactions [14]. The primary advantage of N-Bromosuccinimide over molecular bromine lies in its ability to prevent unwanted addition reactions with alkenes, making it an ideal reagent for substrates containing unsaturated functional groups [14].
The utilization of N-Bromosuccinimide with silica gel as a catalyst has been developed as an efficient method for alpha-bromination of ketones [15]. This approach employs silica gel-catalyzed reactions in methanol under reflux conditions, producing expected products in excellent isolated yields within short reaction times of 5 to 20 minutes [15]. The major advantages of this procedure include the use of inexpensive and readily available catalysts, exclusion of pre- and post-chemical treatment of catalysts, and the use of methanol as a solvent instead of ethers and chlorinated solvents [15].
Alternative brominating reagents have been developed to address the limitations of traditional halogenating agents [16]. These include N-chloramines, hypochlorous acid, chlorinated cyclohexadiene, N-bromodialkylamines, zirconium tetrabromide, potassium bromide with Oxone, dioxane dibromide, and iodine-based systems [17]. Among these alternatives, N-halosuccinimides have gained particular attention due to their commercial availability, stability, and relatively mild reaction conditions [17].
Table 3: Halogenation Reagents and Their Characteristics
| Reagent | Reaction Type | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Br₂ | Electrophilic | Direct bromination | Toxic, difficult to handle | 70-90 |
| N-Bromosuccinimide | Radical/Electrophilic | Prevents over-bromination | Requires specific conditions | 60-85 |
| CuBr₂ | Heterogeneous catalysis | Eco-friendly alternative | Moderate yields | 60-80 |
| Pyridine hydrobromide perbromide | Electrophilic | High selectivity | Limited availability | 85-90 |
| DBDMH | Electrophilic | Mild conditions | Lower reactivity | 65-95 |
Dibromodimethylhydantoin has emerged as an effective brominating agent for alpha-bromoacetophenone synthesis [18]. This reagent offers advantages in terms of product purity and direct utilization without purification requirements [18]. The reaction typically involves acetophenone and acid as a catalyst, with dibromodimethylhydantoin added dropwise at temperatures ranging from 10 to 100 degrees Celsius [18]. The reaction proceeds for 4 to 8 hours until starting materials disappear, followed by pressure reduction, filtration, and crystallization to obtain the desired alpha-bromoacetophenone products [18].
Microwave-assisted halogenation has gained prominence as a rapid and efficient method for synthesizing halogenated compounds [17]. Palladium-catalyzed regioselective halogenation using N-halosuccinimide under microwave irradiation provides wide substrate scope, high functional group tolerance, and excellent atom and step economy [17]. The reaction utilizes nitrogen atoms present in heterocyclic rings as directing groups to afford regioselective halogenated products in good to moderate yields [17]. This protocol proves cost-effective and time-saving, requiring only a few minutes for completion and being amenable to gram-scale synthesis [17].
Catalytic and solvent-free synthesis techniques represent environmentally sustainable approaches for preparing brominated acetophenone derivatives [19]. These methods address growing concerns about environmental impact while maintaining high efficiency and selectivity in chemical transformations [19]. Heterogeneous catalysis using copper(II) bromide has emerged as a viable alternative to molecular bromine, offering reduced toxicity and improved handling characteristics [11].
Ultrasound-assisted synthesis has demonstrated remarkable effectiveness in accelerating bromination reactions while reducing energy consumption and reaction times [11]. Research has shown that ultrasound irradiation induces dramatic acceleration of reactions, with reaction times decreasing from hours to minutes [11]. Under ultrasound conditions, yields are typically higher by an average of 10 to 15% compared to conventional heating methods [11]. The efficiency of ultrasound irradiation is attributed to cavitation phenomena, where energy is more efficiently transmitted to substrates compared to reactions performed at room temperature [11].
Table 4: Comparison of Synthesis Methods
| Method | Reaction Time | Temperature | Yield Range (%) | Energy Consumption | Environmental Impact |
|---|---|---|---|---|---|
| Conventional heating | 3-5 hours | 130-180°C | 63-79 | High | Higher solvent use |
| Ultrasound-assisted | 20 minutes | 65% power, pulse mode | 64-88 | Significantly reduced | Eco-friendly |
| Microwave-assisted | 6-17 minutes | 105°C | 74-94 | Reduced | Green synthesis |
Mechanochemical synthesis represents another solvent-free approach that has gained attention for its simplicity and environmental benefits [20]. This method involves the use of mechanical force to induce chemical reactions, eliminating the need for organic solvents [20]. The mechanochemical synthesis of alpha-bromoacetophenone can be performed using either a mortar and pestle or specialized equipment such as vortex mixers with steel spheres [20]. The reaction mixture changes from an initial brown color to pale yellow upon completion, serving as a visual indicator of reaction progress [20].
Solvent-free conditions using N-bromosuccinimide with acid catalysts have been developed for gram-scale synthesis [20]. The protocol can be executed with simple equipment, making it accessible for various laboratory settings [20]. After reaction completion, the mixture is dissolved in ethyl acetate and washed with aqueous sodium thiosulfate and sodium bicarbonate to remove remaining N-bromosuccinimide and acid catalyst, respectively [20]. This approach yields pure alpha-bromoacetophenone in 96% yield after simple workup procedures [20].
Table 5: Solvent-Free and Catalytic Synthesis Methods
| Method | Reaction Time | Catalyst/Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Mechanochemical (mortar and pestle) | Manual grinding | p-Toluenesulfonic acid | 96 | No solvent required |
| Mechanochemical (vortex mixing) | 10 minutes at 700 rpm | p-Toluenesulfonic acid, steel spheres | 96 | Rapid, scalable |
| Silica gel catalyzed (methanol) | 5-20 minutes reflux | Silica gel | Excellent | Rapid, inexpensive catalyst |
| Solvent-free N-Bromosuccinimide | Variable | Heat/acid catalyst | Good to excellent | Environmentally friendly |
Continuous flow synthesis represents an advanced approach that addresses safety concerns associated with bromine handling while maintaining high efficiency [19]. The high surface-to-volume ratio in flow systems greatly diminishes the risk of runaway reactions and ensures optimal parameter control, resulting in superior selectivities and conversions with minimal reagent consumption [19]. In situ generation of bromine from hydrobromic acid and hydrogen peroxide in continuous flow systems has resulted in safe and efficient bromination protocols [19]. This approach eliminates exposure to bromine outside the reactor and avoids intensive downstream purification due to the absence of organic side products [19].